Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
Overview
Description
The term “racemic” refers to a mixture that contains equal amounts of left- and right-handed enantiomers of a chiral molecule . In the case of “Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid”, it suggests that the compound is a racemic mixture of the specified cyclopropane-indoline carboxylic acid.
Molecular Structure Analysis
Racemic mixtures are optically inactive because each enantiomer rotates plane-polarized light in an equal but opposite direction . This property is likely to be true for “Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid” as well.Scientific Research Applications
Enantioselective Synthesis
Racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester has been used in selective enzymatic reactions to produce enantiomerically pure monocarboxylic acids. These acids are further processed through classical organic chemistry to yield 1-amino 2-methyl cyclopropane carboxylic acids (Lugano et al., 1992).
Synthesis of Constrained Amino Acids
The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has been developed. This process involves iodocarbocyclization, azidation, saponification, and reduction, bypassing reactions like ring opening or lactamisation, which are common in alternative synthetic strategies (Mangelinckx et al., 2019).
Synthesis of Analogs for Biological Studies
Racemic forms of carbon–carbon double bond locked analogues of strobilurins, featuring a trans-1,2-disubstituted cyclopropane ring, have been synthesized. This involved palladium-catalyzed cross-coupling reactions, highlighting the compound's utility in creating biologically relevant molecules (Rossi et al., 2001).
Enantiomerically Pure Compound Synthesis for Cancer Research
Racemic seco-iso-CFI analogs have been synthesized and evaluated for their cytotoxicity against cancer cells. These compounds show potential in cancer research due to their ability to covalently react with AT-rich DNA sequences and exhibit selective toxicity (Purnell et al., 2006).
Spirocyclic Oxindole Analogue Synthesis
An efficient synthesis method for the spirocyclic oxindole analogue 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid demonstrates the versatility of this chemical structure in complex organic syntheses (Teng et al., 2006).
Chiral Compound Synthesis
The synthesis of axially dissymmetric 2′-hydroxy-1,1′-binaphthyl-2-carboxylic acid, which rapidly racemizes under certain conditions, showcases the importance of this compound class in the study of chiral chemicals (Oi et al., 1993).
properties
IUPAC Name |
(1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBMGVVIMKVWJT-HQJQHLMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12C3=CC=CC=C3NC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.